3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a 2-methylbenzyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole can be compared with other similar compounds, such as:
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the 2-methylbenzyl group, which may result in different chemical and biological properties.
3,5-bis(4-chlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole: Contains chlorophenyl groups instead of methoxyphenyl groups, potentially altering its reactivity and biological activity.
3,5-bis(4-methoxyphenyl)-1-(2-chlorobenzyl)-1H-pyrazole: Substitutes the 2-methylbenzyl group with a 2-chlorobenzyl group, which may affect its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C25H24N2O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H24N2O2/c1-18-6-4-5-7-21(18)17-27-25(20-10-14-23(29-3)15-11-20)16-24(26-27)19-8-12-22(28-2)13-9-19/h4-16H,17H2,1-3H3 |
InChI Key |
HGSQBQCHZTXOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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